3-((1-Methylpiperidin-4-yl)amino)thietane 1,1-dioxide
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Overview
Description
3-((1-Methylpiperidin-4-yl)amino)thietane 1,1-dioxide is an organic compound that features a thietane ring, a piperidine ring, and a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Methylpiperidin-4-yl)amino)thietane 1,1-dioxide typically involves the reaction of 1-methylpiperidine with a thietane derivative under specific conditions. The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up with careful control of reaction parameters to ensure consistency and quality of the final product. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-((1-Methylpiperidin-4-yl)amino)thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((1-Methylpiperidin-4-yl)amino)thietane 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((1-Methylpiperidin-4-yl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
- 3-(1-Methylpiperidin-4-yl)aniline
- 3-(4-Methylpiperidin-1-yl)propan-1-amine
Uniqueness
3-((1-Methylpiperidin-4-yl)amino)thietane 1,1-dioxide is unique due to its combination of a thietane ring and a sulfone group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H18N2O2S |
---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
N-(1,1-dioxothietan-3-yl)-1-methylpiperidin-4-amine |
InChI |
InChI=1S/C9H18N2O2S/c1-11-4-2-8(3-5-11)10-9-6-14(12,13)7-9/h8-10H,2-7H2,1H3 |
InChI Key |
PFHGZEJQJFFDGN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NC2CS(=O)(=O)C2 |
Origin of Product |
United States |
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